MC3R Binding Affinity: ~50-Fold Enhancement Over Native γ-MSH in Competitive Radioligand Binding
In a head-to-head competitive binding assay using CHO cells stably expressing cloned human melanocortin receptors, (D-Trp8)-γ2-MSH (peptide 4) displayed an IC₅₀ of 6.7 ± 2.3 nM at the human MC3R, representing an approximately 50-fold increase in binding affinity compared with native γ-MSH (peptide 1; IC₅₀ = 340 ± 110 nM) measured under identical experimental conditions [1]. This single-residue D-amino acid substitution (L-Trp → D-Trp at position 8) converted a weakly binding endogenous peptide into a low-nanomolar-affinity MC3R ligand [1].
| Evidence Dimension | Competitive binding affinity at human MC3R (IC₅₀) |
|---|---|
| Target Compound Data | 6.7 ± 2.3 nM (peptide 4, D-Trp8-γ-MSH) |
| Comparator Or Baseline | Native γ-MSH (peptide 1): 340 ± 110 nM |
| Quantified Difference | ~50-fold improvement in MC3R binding affinity |
| Conditions | CHO cells stably expressing human MC3R; [¹²⁵I]-labeled ligand displacement assay; n = 3–4 independent determinations |
Why This Matters
A 50-fold gain in target binding affinity translates to substantially lower compound consumption per assay and a wider usable concentration window for dose-response studies, making (D-Trp8)-γ2-MSH more cost-effective and experimentally robust for MC3R-focused screening campaigns than the native peptide.
- [1] Grieco P, Balse PM, Weinberg D, MacNeil T, Hruby VJ. D-Amino acid scan of gamma-melanocyte-stimulating hormone: importance of Trp(8) on human MC3 receptor selectivity. J Med Chem. 2000;43(26):4998-5002. doi:10.1021/jm000211e. PMID: 11150170. (Table 1, peptides 1 and 4). View Source
